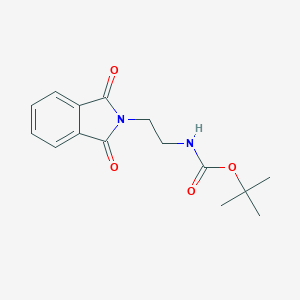

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Description

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a bifunctional organic compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety. The Boc group is widely used to protect amines during multi-step syntheses, while the phthalimide group serves as a stable amine surrogate or protecting group that can be removed under specific conditions (e.g., hydrazine or methylamine treatment) . This compound is structurally characterized by an ethyl chain bridging the Boc-carbamate and phthalimide groups, enabling applications in peptide synthesis, medicinal chemistry, and polymer crosslinking.

Properties

IUPAC Name |

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-8-9-17-12(18)10-6-4-5-7-11(10)13(17)19/h4-7H,8-9H2,1-3H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUIOQQRBIZZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467372 | |

| Record name | tert-Butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77361-32-1 | |

| Record name | tert-Butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate typically involves the reaction of N-BOC-ethylenediamine with phthalic anhydride. The reaction is carried out in the presence of triethylamine and dichloromethane at room temperature for about 4 hours. The reaction mixture is then quenched with an aqueous hydrochloric acid solution, and the organic material is extracted with ethyl acetate. The extracts are dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the carbamate or isoindoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a valuable building block in organic chemistry.

Key Reactions:

- Esterification: Used to form esters from carboxylic acids and alcohols.

- Reduction and Oxidation: Can undergo reduction to yield alcohols or amines, and oxidation may produce carboxylic acids.

Pharmaceutical Research

The compound has shown potential in drug development due to its biological activities. Research indicates that it may exhibit:

- Cytotoxic Activity: Some derivatives demonstrate cytotoxic effects against human carcinoma cell lines, suggesting potential applications in cancer therapy.

- Enzyme Modulation: It can interact with specific enzymes, influencing their activity and function, which is vital for therapeutic applications.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. Results indicated significant inhibition of cell proliferation, supporting further exploration as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate with structurally analogous compounds, focusing on molecular features, synthesis, and applications:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Calculated based on molecular formula.

Key Comparisons

Structural Variations and Reactivity :

- The target compound lacks an oxygen atom in the linker compared to tert-Butyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate, which has an ethoxy bridge. This difference may reduce steric hindrance and alter reactivity in nucleophilic substitutions .

- The bis-substituted analog (C₂₅H₂₅N₃O₆) contains two phthalimide groups, enabling dual reactivity for crosslinking or multi-target binding, though its higher molecular weight may limit solubility .

- The chiral propyl derivative (C₂₄H₂₇N₃O₄) introduces a stereocenter, making it valuable for enantioselective synthesis, as seen in asymmetric additions to ketimines .

Synthetic Routes: The target compound and its analogs are synthesized via Mitsunobu reactions (using DEAD and triphenylphosphine) or nucleophilic substitutions. For example, tert-Butyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate is prepared by reacting N-hydroxyphthalimide with a Boc-protected alcohol under Mitsunobu conditions . The bis-substituted analog likely requires a diol precursor, while the chiral propyl derivative involves enantioselective catalysis .

Applications :

- Pharmaceutical Intermediates : The target compound and its ethoxy variant are intermediates in synthesizing hydroxylamine derivatives and protected amines for drug candidates .

- Chiral Chemistry : The R-configured propyl analog demonstrates high enantiomeric excess (88% ee) in asymmetric reactions, highlighting its utility in producing optically active molecules .

- Material Science : The bis-substituted compound’s dual phthalimide groups suggest applications in polymer chemistry or as a crosslinking agent .

Stability and Deprotection :

- The Boc group is typically removed under acidic conditions (e.g., HCl in dioxane), while the phthalimide group requires nucleophilic agents like methylamine or hydrazine. Compounds like tert-Butyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate undergo sequential deprotection to yield free amines or hydroxylamines .

Research Findings and Limitations

- Contradictions : describes a compound with an ethoxy linker, which may have different reactivity compared to the target’s direct ethyl linkage. This highlights the need for precise structural verification in synthesis.

Biological Activity

Overview

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate, with the molecular formula C15H18N2O4, is a compound derived from isoindoline-1,3-dione. It has garnered attention in various fields such as organic synthesis, pharmacology, and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound may bind to various molecular targets, leading to alterations in enzymatic activity and subsequent biological effects. For instance, it has been noted for its potential role in inhibiting certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. For example:

- Antioxidant Activity : The compound has shown promising antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : In vitro assays indicated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

- Animal Models : Research involving carrageenan-induced edema models indicated that the compound significantly reduced inflammation compared to control groups. The percentage inhibition of edema ranged from 39% to 54% over a 12-hour period post-administration .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is beneficial. Below is a table summarizing key characteristics and biological activities of selected derivatives.

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C15H18N2O4 | Antioxidant, Anti-inflammatory | Potential therapeutic applications |

| tert-butyl (1-(3-dioxoisoindolin-2-yl)ethyl)carbamate | C15H18N2O4 | Moderate anti-inflammatory | Similar structure but varied activity |

| tert-butyl (2-(1,3-dioxoisoindolin-2-yloxy)ethyl)carbamate | C15H18N2O5 | Antiviral properties | Exhibits broader spectrum against viruses |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anti-inflammatory Activity : A study demonstrated that the compound significantly inhibited paw edema in rats induced by carrageenan. The results indicated a dose-dependent response with notable reductions in inflammation markers .

- Antioxidant Properties : Another investigation revealed that this compound effectively reduced oxidative stress in neuronal cells exposed to neurotoxic agents. The mechanism was linked to the upregulation of endogenous antioxidant enzymes .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing tert-butyl carbamate derivatives like tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate?

- Methodological Answer : The synthesis typically involves carbamate protection of amines, followed by functionalization. For example, iodolactamization has been used as a key step in enantioselective syntheses of related carbamates to establish stereochemistry . Reaction conditions (e.g., solvent, temperature, and catalysts) must be optimized to avoid side reactions like premature deprotection. Characterization via NMR (¹H/¹³C) and mass spectrometry is essential to confirm intermediate purity before proceeding to subsequent steps .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of carbamate derivatives with hydrogen-bonded crystal architectures . Complementary techniques include:

- FT-IR : To identify carbamate (C=O, N-H) and isoindolinone (C=O) stretches.

- NMR Spectroscopy : ¹H/¹³C assignments for the tert-butyl group (~1.3 ppm, singlet) and isoindolinone protons (aromatic region, ~7.5–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Safety Data Sheets (SDS) for analogous carbamates recommend:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks (e.g., irritant properties noted in some carbamates) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this compound?

- Methodological Answer : Quantum chemical reaction path searches (e.g., DFT calculations) can predict transition states and optimize reaction pathways. For example, ICReDD’s approach combines computational screening with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation . Machine learning models trained on reaction databases may further accelerate parameter optimization .

Q. What strategies address diastereoselectivity challenges in carbamate-based intermediates?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., organocatalysts) can enforce stereocontrol. In one study, tert-butyl carbamates with cyclohexyl backbones achieved >90% diastereomeric excess via steric hindrance modulation during nucleophilic substitution . Monitoring by chiral HPLC or NMR (e.g., NOESY) is critical for assessing stereochemical outcomes .

Q. How should researchers resolve contradictions in reaction yield data across studies?

- Methodological Answer : Systematic analysis of variables is required:

- Purity of Starting Materials : Impurities (e.g., <95% purity) can drastically alter yields .

- Moisture Sensitivity : Carbamates are often hygroscopic; anhydrous conditions may improve reproducibility .

- Replicate Experiments : Statistical validation (e.g., triplicate runs with error margins) minimizes outlier effects.

- Cross-Study Comparisons : Compare solvent systems (e.g., DMF vs. THF) and temperature profiles from literature .

Q. What advanced techniques characterize non-covalent interactions in carbamate derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.